molecular formula C9H6BrNO2 B11781136 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone

1-(5-Bromobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B11781136
M. Wt: 240.05 g/mol
InChI Key: HNAFFGDPZXFVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromobenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the benzoxazole ring and an ethanone group at the 2-position. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-Bromobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromobenzo[d]oxazol-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. For instance, benzoxazole derivatives are known to inhibit enzymes or receptors involved in bacterial or cancer cell growth. The bromine atom and ethanone group play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-(5-Bromobenzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:

The presence of the bromine atom in this compound makes it unique, as it can participate in specific reactions and exhibit distinct biological activities compared to its analogs.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

1-(5-bromo-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6BrNO2/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3

InChI Key

HNAFFGDPZXFVCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.